molecular formula C25H30F3N5O4 B611968 [4-[2-carbamoyl-5-[6,6-dimethyl-4-oxo-3-(trifluoromethyl)-5,7-dihydroindazol-1-yl]anilino]cyclohexyl] 2-aminoacetate CAS No. 908115-27-5

[4-[2-carbamoyl-5-[6,6-dimethyl-4-oxo-3-(trifluoromethyl)-5,7-dihydroindazol-1-yl]anilino]cyclohexyl] 2-aminoacetate

Katalognummer: B611968
CAS-Nummer: 908115-27-5
Molekulargewicht: 521.5 g/mol
InChI-Schlüssel: AVDSOVJPJZVBTC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

SNX-5422 ist ein synthetischer, neuartiger, kleinmolekularer Inhibitor des Hitzeschockproteins 90 (Hsp90). Es handelt sich um ein oral verabreichtes Prodrug, das im Körper in seine aktive Form, SNX-2112, umgewandelt wird. SNX-5422 hat eine starke Wirksamkeit und Verträglichkeit gezeigt, was es zu einem vielversprechenden Kandidaten für die Behandlung verschiedener Krebsarten macht .

Wissenschaftliche Forschungsanwendungen

SNX-5422 wurde ausgiebig auf sein Potenzial zur Behandlung verschiedener Krebsarten untersucht. Es hat in präklinischen Modellen von soliden Tumoren und hämatologischen Malignomen Wirksamkeit gezeigt. Zusätzlich wurde SNX-5422 auf seine Fähigkeit untersucht, die Replikation des Virus des schweren akuten respiratorischen Syndroms 2 (SARS-CoV-2) zu hemmen und Entzündungen in Atemwegszellen zu dämpfen . Die Fähigkeit der Verbindung, wichtige Hsp90-Clientproteine wie HER2, AKT und ERK abzubauen, macht sie zu einem wertvollen Werkzeug in der Krebsforschung .

Wirkmechanismus

SNX-5422 entfaltet seine Wirkung durch Hemmung von Hsp90, einem molekularen Chaperon, das eine entscheidende Rolle für die Stabilität und Funktion verschiedener Onkoproteine spielt. Durch die Bindung an die N-terminale ATP-Tasche von Hsp90 stört SNX-5422 seine Chaperonfunktion, was zur Degradation von Clientproteinen führt. Dies führt zur Hemmung der Proliferation von Krebszellen und zur Induktion von Apoptose. Die beteiligten molekularen Ziele und Pfade umfassen HER2, AKT und ERK .

Wirkmechanismus

Target of Action

SNX-5422 primarily targets the Heat Shock Protein 90 (Hsp90) in humans . Hsp90 is a molecular chaperone that plays a crucial role in the maturation and maintenance of numerous proteins that are critical for tumor cell viability and growth .

Mode of Action

SNX-5422 is a potent inhibitor of Hsp90 across a broad range of human cancer cell lines . It directly interacts with Hsp90, causing the degradation of important Hsp90 client proteins, including Human Epidermal Growth Factor Receptor 2 (HER2), Protein Kinase B (AKT), and Extracellular Signal-Regulated Kinase (ERK) .

Biochemical Pathways

The inhibition of Hsp90 by SNX-5422 affects the stability and function of its client proteins, which are involved in various biochemical pathways. For instance, the degradation of HER2, AKT, and ERK disrupts the signaling pathways they are involved in, leading to the suppression of proliferation and anti-apoptotic signals .

Pharmacokinetics

SNX-5422 is orally administered and once in the body, it is converted to SNX-2122, which is the active form . The pharmacokinetic data of SNX-5422 reveals rapid absorption, hepatic and extrahepatic clearance, and extensive tissue binding . The pharmacokinetics of the active drug, PF-04928473, is almost linear .

Result of Action

The inhibition of Hsp90 by SNX-5422 leads to the degradation of important Hsp90 client proteins, which in turn disrupts the signaling pathways they are involved in . This results in the suppression of proliferation and anti-apoptotic signals, thereby inhibiting the growth of cancer cells .

Action Environment

The action of SNX-5422 can be influenced by various environmental factors. For instance, the efficacy of SNX-5422 can be affected by the presence of certain mutations in the target proteins. In the case of Chronic Lymphocytic Leukemia (CLL), SNX-5422 was found to be effective in primary CLL cells, as well as B-cell lines expressing either wild type or C481 mutant Bruton’s Tyrosine Kinase (BTK), which has been identified as the primary resistance mechanism to ibrutinib in CLL patients .

Biochemische Analyse

Biochemical Properties

SNX-5422 is a direct, potent inhibitor of Hsp90 across a broad range of human cancer cell lines and causes degradation of important Hsp90 client proteins including HER2, AKT, and ERK . It interacts with the Heat shock protein HSP 90-alpha and Heat shock protein HSP 90-beta .

Cellular Effects

SNX-5422 has been shown to inhibit SARS-CoV-2 replication in vitro at a high selectivity index . It also dampens the expression of inflammatory pathways associated with poor SARS-CoV-2 disease outcomes . Furthermore, SNX-5422 interrupts the expression of host factors that are crucial for SARS-CoV-2 replication machinery .

Molecular Mechanism

SNX-5422 is a prodrug of SNX-2112, which is the active form . It is a direct, potent inhibitor of Hsp90 across a broad range of human cancer cell lines and causes degradation of important Hsp90 client proteins including HER2, AKT, and ERK .

Temporal Effects in Laboratory Settings

In each 28 day cycle, SNX-5422 is dosed in the morning once every other day for 21 days, followed by a 7-day drug-free period . This regimen has been shown to be well-tolerated and effective in inhibiting its intended target Hsp90 .

Dosage Effects in Animal Models

In animal models, SNX-5422 has been shown to be effective in primary CLL cells, as well as B-cell lines expressing either BTK wild type or C481 mutant BTK . Furthermore, the combination of SNX-5422 and ibrutinib provided a remarkable in vivo survival benefit in the Eμ-TCL1 mouse model of CLL compared to the vehicle or single agent groups .

Metabolic Pathways

It is known that SNX-5422 is a prodrug of SNX-2112, which is the active form .

Transport and Distribution

It is known that SNX-5422 is orally administered and is converted to SNX-2112 in the body .

Subcellular Localization

It is known that SNX-5422 is a potent inhibitor of Hsp90, a chaperone protein that is typically located in the cytosol of cells .

Vorbereitungsmethoden

SNX-5422 wird als Prodrug von SNX-2112 synthetisiert, um seine orale Bioverfügbarkeit zu verbessern. Der Syntheseweg beinhaltet die Herstellung von SNX-2112, gefolgt von dessen Umwandlung in SNX-5422. Die spezifischen Reaktionsbedingungen und industriellen Produktionsverfahren sind in der öffentlichen Literatur nicht detailliert beschrieben, aber der Prozess beinhaltet im Allgemeinen Standardtechniken der organischen Synthese .

Analyse Chemischer Reaktionen

SNX-5422 unterliegt verschiedenen Arten von chemischen Reaktionen, wobei der Schwerpunkt auf seiner Umwandlung in SNX-2112 liegt. Diese Umwandlung ist entscheidend für seine Aktivität als Hsp90-Inhibitor. Die Verbindung ist unter physiologischen Bedingungen stabil und unterliegt im Körper keiner signifikanten Oxidation, Reduktion oder Substitutionsreaktionen. Das Hauptprodukt, das aus diesen Reaktionen gebildet wird, ist SNX-2112, die aktive Form des Arzneimittels .

Vergleich Mit ähnlichen Verbindungen

SNX-5422 ähnelt anderen Hsp90-Inhibitoren wie 17-AAG und 17-DMAG. SNX-5422 hat eine verbesserte orale Bioverfügbarkeit und ein besseres Sicherheitsprofil im Vergleich zu diesen Verbindungen. Zusätzlich ist SNX-5422 ein Prodrug, das eine effizientere Verabreichung und Umwandlung in seine aktive Form, SNX-2112, ermöglicht . Andere ähnliche Verbindungen umfassen SNX-5542, das ähnliche Eigenschaften und Wirkmechanismen aufweist .

Eigenschaften

IUPAC Name

[4-[2-carbamoyl-5-[6,6-dimethyl-4-oxo-3-(trifluoromethyl)-5,7-dihydroindazol-1-yl]anilino]cyclohexyl] 2-aminoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30F3N5O4/c1-24(2)10-18-21(19(34)11-24)22(25(26,27)28)32-33(18)14-5-8-16(23(30)36)17(9-14)31-13-3-6-15(7-4-13)37-20(35)12-29/h5,8-9,13,15,31H,3-4,6-7,10-12,29H2,1-2H3,(H2,30,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVDSOVJPJZVBTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)C(=NN2C3=CC(=C(C=C3)C(=O)N)NC4CCC(CC4)OC(=O)CN)C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30F3N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50238270
Record name SNX 5422
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50238270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

521.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

SNX-5422 is a direct, potent inhibitor of Hsp90 across a broad range of human cancer cell lines and causes degradation of important Hsp90 client proteins including HER2, AKT and ERK.
Record name SNX-5422
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06070
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

908115-27-5
Record name SNX 5422
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0908115275
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SNX-5422
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06070
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name SNX 5422
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50238270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SNX-5422
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BF52J69Q8T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

Q1: What is the primary molecular target of SNX-5422?

A1: SNX-5422 is rapidly metabolized into its active form, SNX-2112, which directly targets Hsp90. [, ]

Q2: How does SNX-2112 interact with Hsp90?

A2: SNX-2112 acts as a competitive inhibitor, binding to the N-terminal ATP-binding site of Hsp90 and disrupting its chaperone function. [, , ]

Q3: What are the downstream consequences of Hsp90 inhibition by SNX-2112?

A3: Hsp90 inhibition leads to the proteasomal degradation of numerous Hsp90 client proteins, many of which are essential for cancer cell survival, proliferation, angiogenesis, and metastasis. This disruption of multiple oncogenic pathways underlies the antitumor activity of SNX-5422. [, , , , , ]

Q4: Which specific signaling pathways are affected by SNX-2112?

A4: Research indicates that SNX-2112 impacts various signaling pathways, including: * PI3K/AKT []* RAF/MEK/ERK []* c-Met []* eNOS/Akt []* STAT3 []

Q5: Does SNX-2112 influence p53 function?

A5: Studies demonstrate that SNX-2112 can upregulate the expression of the tumor suppressor protein p53 and its downstream target gene PUMA, potentially contributing to its pro-apoptotic effects. []

Q6: How does SNX-2112 impact the tumor microenvironment?

A6: SNX-2112 exhibits inhibitory effects on both angiogenesis and osteoclastogenesis within the bone marrow microenvironment. It accomplishes this by interfering with the eNOS/Akt pathway in endothelial cells, leading to decreased tube formation. Additionally, it disrupts the ERK/c-fos and PU.1 pathways in osteoclasts, thereby suppressing their formation. []

Q7: Does SNX-2112 affect antigen presentation on tumor cells?

A7: Research suggests that SNX-2112 can increase the surface expression of major histocompatibility complex class I (MHC-I) complexes on tumor cells. This enhanced antigen presentation may improve tumor cell recognition by cytotoxic T cells, potentially augmenting anti-tumor immunity. []

Q8: What is the molecular formula and weight of SNX-5422?

A8: While the exact molecular formula and weight may vary slightly depending on the specific salt form used, you can find the structure and associated information in sources like PubChem and chemical vendor catalogs. Search for "SNX-5422 mesylate" for the most commonly used form. []

Q9: Is there spectroscopic data available for SNX-5422?

A9: Spectroscopic characterization data, such as NMR and mass spectrometry, is likely part of the compound's development documentation. It may be available through patent literature, scientific publications, or upon request from the developing company (Pfizer, having acquired Serenex).

Q10: Why is SNX-5422 formulated as a prodrug?

A10: The prodrug strategy, where SNX-5422 is converted to SNX-2112 in vivo, likely aims to enhance oral bioavailability, improve pharmacokinetic properties, and potentially enhance tumor targeting. [, ]

Q11: How is SNX-5422 absorbed and metabolized in the body?

A11: While specific details on ADME are likely part of confidential development data, we know that SNX-5422 is orally bioavailable and undergoes rapid conversion to SNX-2112. [] Further metabolism and elimination pathways would be important areas for investigation.

Q12: What is the relationship between SNX-5422 exposure and Hsp70 induction?

A12: Pharmacodynamic studies have shown a correlation between SNX-5422 pharmacokinetic parameters and the induction of Hsp70, a common biomarker of Hsp90 inhibition. [] This suggests a link between drug exposure and target engagement.

Q13: In which cancer types has SNX-5422 shown preclinical activity?

A13: SNX-5422 has demonstrated preclinical efficacy in a range of cancer models, including:* Colon cancer (MC38 model) []* Lung cancer (EGFR-mutant models, NCI-H1975 xenografts) [, , , , ]* Glioblastoma (U87MG model) []* Breast cancer (MDA-MB-468 model) []* Acute myeloid leukemia (MV4-11 model) []* Multiple myeloma [, ]* Head and neck squamous cell carcinoma (UMSCC models) []

Q14: Has SNX-5422 been evaluated in clinical trials?

A14: Yes, SNX-5422 has undergone multiple Phase I clinical trials, primarily focusing on safety and pharmacokinetics in patients with solid tumors and lymphomas. [, , , , , , ]

Q15: Are there known mechanisms of resistance to SNX-5422?

A15: While specific resistance mechanisms to SNX-5422 have not been extensively reported, it's important to consider that resistance to Hsp90 inhibitors can develop. Potential mechanisms might involve mutations in the Hsp90 binding site, upregulation of Hsp90 expression, or activation of compensatory signaling pathways. []

Q16: What are the potential side effects of SNX-5422?

A16: As with all anti-cancer agents, SNX-5422 can cause side effects. In preclinical studies and early clinical trials, the most commonly reported adverse events included gastrointestinal issues (e.g., diarrhea, nausea), fatigue, and skin reactions. Ocular toxicity has also been observed in animal models and a separate Phase I study, leading to the discontinuation of SNX-5422's development. [, , , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.